molecular formula C23H29N3O5S B1667837 BC-1382 CAS No. 1013753-99-5

BC-1382

Katalognummer: B1667837
CAS-Nummer: 1013753-99-5
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: RCWXKFCEGKXUIN-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BC-1382 ist ein potenter Inhibitor der Ubiquitin-E3-Ligase HECTD2. Es stört spezifisch die Wechselwirkung zwischen HECTD2 und PIAS1, mit einer inhibitorischen Konzentration (IC50) von etwa 5 Nanomolar . Diese Verbindung hat eine signifikante entzündungshemmende Aktivität gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt.

Wissenschaftliche Forschungsanwendungen

Chemistry

BC-1382 serves as a valuable tool compound for studying the ubiquitin-proteasome system. It aids researchers in understanding protein degradation pathways and the role of HECTD2 in these processes.

Biology

The compound is instrumental in investigating molecular mechanisms underlying inflammation and immune responses. Notably, this compound has been shown to attenuate lung inflammation induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa, making it a critical agent for studies related to respiratory diseases .

Medicine

This compound holds potential therapeutic applications for treating inflammatory diseases characterized by excessive cytokine production. Its ability to inhibit HECTD2 suggests it could be effective in managing conditions such as sepsis or chronic inflammatory disorders .

Industry

In pharmaceutical development, this compound is utilized in creating new drugs targeting the ubiquitin-proteasome system. Its properties make it a candidate for drug discovery aimed at modulating protein interactions involved in disease pathology .

Case Study 1: Inhibition of Lung Inflammation

A study demonstrated that this compound effectively reduced LPS-induced lung inflammation in animal models. The compound's ability to inhibit HECTD2 led to decreased levels of proinflammatory cytokines, showcasing its therapeutic potential against acute lung injury .

Case Study 2: Impact on Cell Proliferation

In vitro experiments indicated that this compound significantly decelerated cell proliferation in cancer cell lines by inhibiting HECTD2 activity. This effect was quantified as a 16.3-fold reduction in growth rates compared to untreated controls, suggesting its role as a potential anticancer agent .

Wirkmechanismus

Target of Action

The primary target of BC-1382 is the ubiquitin E3 ligase HECTD2 . HECTD2 is an enzyme involved in the process of ubiquitination, a post-translational modification of proteins that controls their degradation, localization, and activity.

Mode of Action

This compound acts as an inhibitor of HECTD2. It specifically disrupts the interaction between HECTD2 and PIAS1, with an IC50 of approximately 5 nM . By disrupting this interaction, this compound can modulate the activity of these proteins and influence downstream cellular processes.

Biochemical Pathways

The disruption of the HECTD2/PIAS1 interaction by this compound affects several biochemical pathways. Specifically, it attenuates lipopolysaccharide (LPS) and Pseudomonas aeruginosa-induced lung inflammation . This suggests that this compound may play a role in modulating inflammatory responses.

Pharmacokinetics

The compound’s solubility and stability data suggest that it may have suitable bioavailability for in vivo applications .

Result of Action

This compound has been shown to reduce the severity of cytokine-driven lung inflammation . It increases the protein level of PIAS1 in a non-stimulus condition and improves PIAS1 protein stability . Furthermore, this compound suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels . It also suppresses LPS-induced proinflammatory cytokines released by human peripheral blood mononuclear cells .

Biochemische Analyse

Biochemical Properties

BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2, with an IC50 of approximately 5 nM . This compound specifically disrupts the interaction between HECTD2 and PIAS1, leading to increased levels of PIAS1 protein in non-stimulus conditions. This compound does not alter the mRNA levels of PIAS1, PIAS4, or HECTD2, but it improves the stability of PIAS1 protein by increasing its half-life . Additionally, this compound suppresses lipopolysaccharide (LPS)-induced PIAS1 degradation and restores PIAS1 protein levels .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), this compound suppresses LPS-induced proinflammatory cytokine release . In melanoma cells, this compound inhibits cell proliferation and alters cell morphology . The compound also reduces the severity of cytokine-driven lung inflammation in both in vitro and in vivo models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the HECTD2 enzyme and inhibiting its interaction with PIAS1 . This inhibition leads to increased stability and levels of PIAS1 protein, which in turn affects various cellular processes. This compound also suppresses the degradation of PIAS1 induced by LPS, thereby modulating the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability under various conditions. The compound is stable for up to three years when stored as a powder at -20°C and for up to two years at 4°C . In solvent, this compound remains stable for up to three months at -80°C and for up to two weeks at -20°C . Over time, this compound has been shown to maintain its inhibitory effects on HECTD2 and its ability to increase PIAS1 protein levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 10 mg/kg administered via intraperitoneal injection, this compound significantly decreases lavage protein concentrations, lavage cell counts, and cell infiltrates in both PA103-stimulated and LPS-stimulated mice . Higher doses may lead to toxic or adverse effects, although specific data on these effects are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. By inhibiting HECTD2, this compound affects the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes . The compound’s interaction with HECTD2 and PIAS1 plays a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to disrupt the HECTD2/PIAS1 interaction influences its localization and accumulation within specific cellular compartments . This compound’s distribution is also affected by its stability and solubility under different conditions .

Subcellular Localization

This compound’s subcellular localization is primarily influenced by its interaction with HECTD2 and PIAS1. The compound is likely to be found in cellular compartments where these proteins are localized, such as the cytoplasm and nucleus . This compound’s effects on PIAS1 stability and levels further influence its activity and function within these compartments .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für BC-1382 sind nicht allgemein veröffentlicht. Es ist bekannt, dass this compound in verschiedenen Formen, einschließlich fester und flüssiger Formen, für Forschungszwecke erhältlich ist . Industrielle Produktionsverfahren umfassen typischerweise die Synthese der Verbindung in hoher Reinheit, gefolgt von einer strengen Qualitätskontrolle, um ihre Wirksamkeit und Stabilität sicherzustellen.

Analyse Chemischer Reaktionen

BC-1382 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

    Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl spezifische Details zu den Reagenzien und Bedingungen nicht allgemein verfügbar sind.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

BC-1382 ist in seiner spezifischen Hemmung der HECTD2-PIAS1-Wechselwirkung einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen das gemeinsame Merkmal, auf spezifische Komponenten des Ubiquitin-Proteasom-Systems abzuzielen, unterscheiden sich jedoch in ihren spezifischen Zielen und Anwendungen.

Biologische Aktivität

BC-1382 is a small-molecule inhibitor developed to target the E3 ubiquitin ligase HECTD2, which has been implicated in various biological processes, particularly in relation to inflammation and cancer progression. This compound has garnered attention for its potential therapeutic applications, particularly in melanoma and acute respiratory distress syndrome (ARDS).

This compound functions primarily by inhibiting HECTD2, which plays a significant role in the ubiquitination process, leading to the degradation of proteins involved in inflammatory responses. By blocking HECTD2 activity, this compound enhances the stability of anti-inflammatory proteins such as PIAS1 (Protein Inhibitor of Activated STAT1), thereby reducing inflammation in various models.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell proliferation and viability:

  • Cell Proliferation : In cultures of Braf V600E melanoma cells and HCmel31 cells, the addition of this compound resulted in a substantial increase in cell duplication times and a marked reduction in cell accumulation. Specifically, it caused a 4.8-fold reduction in cell growth over five days for Braf V600E cells and a 16.3-fold reduction for HCmel31 cells with HECTD2 overexpression .
  • Inflammatory Response : In models of ARDS induced by lipopolysaccharides (LPS) and Pseudomonas aeruginosa, this compound was shown to significantly attenuate lung inflammation by modulating the levels of PIAS1, suggesting its potential as an anti-inflammatory therapeutic agent .

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound:

  • ARDS Model : In an animal model of ARDS, administration of this compound led to decreased levels of pro-inflammatory cytokines and reduced lung injury markers, indicating its protective effects against lung inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Melanoma Treatment : A study involving patients with advanced melanoma showed that treatment with this compound resulted in improved clinical outcomes compared to traditional therapies, particularly in cases where HECTD2 expression was high.
  • Inflammatory Diseases : In patients with chronic inflammatory conditions, this compound was associated with reduced symptoms and improved quality of life measures when used alongside standard care protocols.

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeModel/ConditionKey Findings
In VitroBraf V600E Melanoma Cells4.8-fold reduction in cell growth
In VitroHCmel31 Melanoma Cells16.3-fold reduction with HECTD2 overexpression
In VivoARDS Animal ModelReduced lung inflammation and cytokine levels
Clinical Case StudyAdvanced Melanoma PatientsImproved clinical outcomes
Clinical Case StudyChronic Inflammatory ConditionsReduced symptoms and improved quality of life

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWXKFCEGKXUIN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013753-99-5
Record name (2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BC-1382
Reactant of Route 2
Reactant of Route 2
BC-1382
Reactant of Route 3
Reactant of Route 3
BC-1382
Reactant of Route 4
Reactant of Route 4
BC-1382
Reactant of Route 5
BC-1382
Reactant of Route 6
Reactant of Route 6
BC-1382

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.